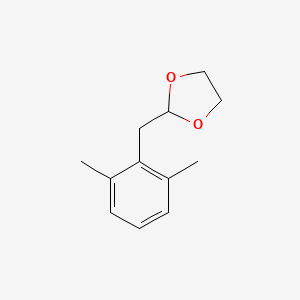
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C12H16O2 . It is also known as 2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 192.25 .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Thermodynamics and Solvent Interactions : Studies have focused on the thermodynamics of mixtures involving cyclic acetals like 1,3-dioxolane derivatives. For example, Meyer, Giusti, and Meyer (1979) investigated the excess enthalpies of binary mixtures of cyclic acetals and solvents at 298.15 K, providing insights into the interactions between these compounds and solvents like benzene and tetrachloromethane (Meyer, Giusti, & Meyer, 1979).
Synthesis and Biological Activity : Dzhumaev et al. (2021) synthesized cyclic acetals and gem-dichlorocyclopropanes based on 1,2-dichloromethylbenzol, exploring the cytological activity of these compounds against various cell lines (Dzhumaev et al., 2021).
Distribution Coefficients in Solvent Systems : Novikov, Dobryakov, and Smirnova (2013) studied the distribution of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane between aqueous and organic liquid phases, providing valuable data on the solubility and distribution behavior of these compounds in different solvents (Novikov, Dobryakov, & Smirnova, 2013).
Catalysis and Polymerization Applications : Research has explored the use of 1,3-dioxolane derivatives in polymerization and catalysis. For instance, Bandy et al. (1991) investigated the polymerization of ethylene and propene using chiral zirconium derivatives of 2,2-dimethyl-1,3-dioxolane, revealing their potential as catalysts (Bandy et al., 1991).
Spectroscopic Analysis and Molecular Structure : Prabakaran and Muthu (2014) conducted a detailed investigation into the molecular structure, vibrational, and electronic spectral characteristics of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, using various spectroscopic techniques (Prabakaran & Muthu, 2014).
Corrosion Inhibition and Surface Interaction : Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments, demonstrating the application of 1,3-dioxolane derivatives in corrosion inhibition (Chafiq et al., 2020).
Eigenschaften
IUPAC Name |
2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLZORRLFONDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645895 |
Source


|
| Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898785-37-0 |
Source


|
| Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

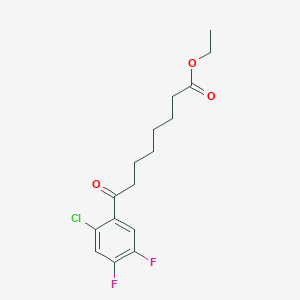
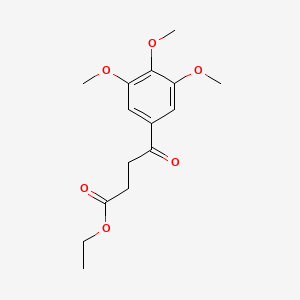
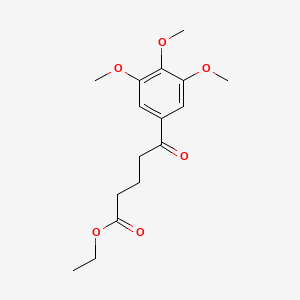
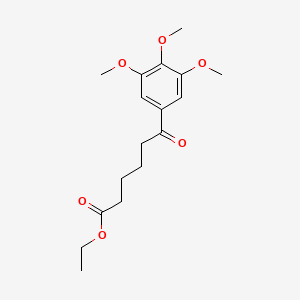
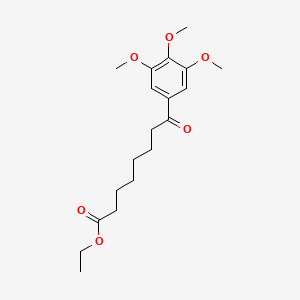
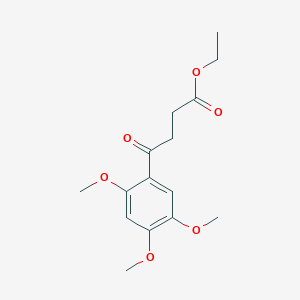
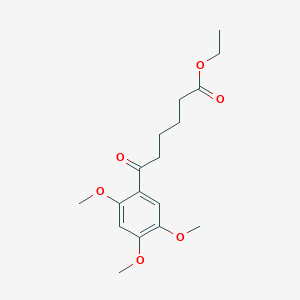
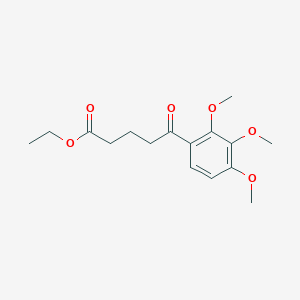
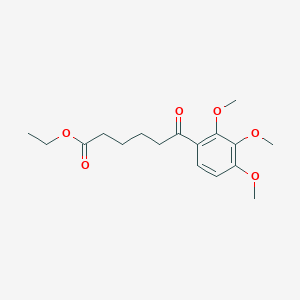
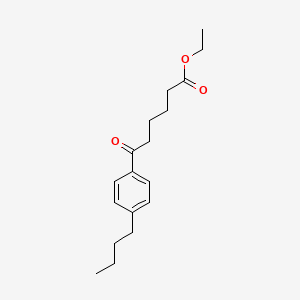
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)